molecular formula C18H18N4O3 B8618658 ethyl 2-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)acetate

ethyl 2-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)acetate

Cat. No. B8618658
M. Wt: 338.4 g/mol
InChI Key: XUNMCTPPEFSCOS-UHFFFAOYSA-N
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Patent
US09006433B2

Procedure details

To a solution of ethyl 2-(4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)acetate, 12-b, (90 mg, 0.27 mmol) in TRF (6 ml) was added LiOH monohydrate (19 mg, 0.8 mmol) in H2O (3 ml). The mixture was stirred at room temperature for 3 hours. The mixture was concentrated under vacuum and the remaining aqueous solution was extracted with ethyl acetate (5 ml). The separated aqueous phase was adjusted to pH=2 with Conc. HCl. The solid crashed out and was filtered to give compound 12-c (40 mg, 48.5%). 1HNMR (DMSO-d6, 300 MHz): δ 12.56 (s, 1H), 8.66 (s, 1H), 8.47 (s, 1H), 7.84 (s, 1H), 7.32-7.52 (M, 5H), 6.59 (s, 1H), 5.57 (S, 2H), 3.61 (s, 2H). (M+H)+=311.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
12-b
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
48.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:14]([CH2:15][C:16]([O:18]CC)=[O:17])=[CH:13][N:12]=[C:11]([N:21]2[CH:25]=[CH:24][CH:23]=[N:22]2)[N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O>[CH2:1]([O:8][C:9]1[C:14]([CH2:15][C:16]([OH:18])=[O:17])=[CH:13][N:12]=[C:11]([N:21]2[CH:25]=[CH:24][CH:23]=[N:22]2)[N:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC(=NC=C1CC(=O)OCC)N1N=CC=C1
Name
12-b
Quantity
90 mg
Type
reactant
Smiles
Name
LiOH monohydrate
Quantity
19 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous solution was extracted with ethyl acetate (5 ml)
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=NC=C1CC(=O)O)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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